A Technical Guide to Tricyclo[3.3.1.13,7]decane-2-carbaldehyde: Nomenclature, Synthesis, and Applications in Drug Discovery
A Technical Guide to Tricyclo[3.3.1.13,7]decane-2-carbaldehyde: Nomenclature, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of adamantane-2-carbaldehyde, a key building block in medicinal chemistry and material science. The document begins by clarifying the formal IUPAC nomenclature, establishing the compound as tricyclo[3.3.1.13,7]decane-2-carbaldehyde. It further details its synthesis, chemical properties, and significant applications, particularly its role as a lipophilic scaffold in drug design. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the strategic use of this versatile adamantane derivative.
The Adamantane Scaffold: A Cornerstone in Medicinal Chemistry
The adamantane moiety, a rigid, symmetric, and highly lipophilic hydrocarbon cage, has become a privileged scaffold in modern drug discovery.[1] First isolated from crude oil and later made accessible through synthetic routes, its unique three-dimensional structure offers several advantages.[1][2] Incorporating an adamantyl group can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile by increasing lipophilicity, and provide a rigid framework to orient functional groups for optimal target binding.[2][3] This has led to the successful development of adamantane-based drugs for a range of diseases, including viral infections, type 2 diabetes, and neurodegenerative disorders.[1] Adamantane-2-carbaldehyde serves as a critical derivative, providing a reactive handle—the aldehyde group—on the adamantane core for further chemical elaboration.
Nomenclature and Structural Elucidation
A precise understanding of a molecule's structure begins with its formal name. While commonly referred to as adamantane-2-carbaldehyde, its systematic IUPAC name provides unambiguous structural information.
IUPAC Nomenclature
The systematic and preferred IUPAC name for adamantane-2-carbaldehyde is tricyclo[3.3.1.13,7]decane-2-carbaldehyde .
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Tricyclo[3.3.1.13,7]decane: This part of the name defines the core cage structure. "Adamantane" is the trivial name for this hydrocarbon system, which consists of four fused cyclohexane rings in a chair conformation.[4]
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-2-carbaldehyde: This suffix indicates the presence of a formyl group (-CHO) attached to the second carbon atom of the adamantane cage.
A common synonym used in commerce and literature is 2-Adamantanecarboxaldehyde.[5]
Molecular Structure and Physicochemical Properties
The compound is a white solid at room temperature with the molecular formula C₁₁H₁₆O.[4][5] Its rigid structure and the reactive aldehyde group make it a valuable synthetic intermediate.[4]
| Property | Value | Source(s) |
| Systematic IUPAC Name | tricyclo[3.3.1.13,7]decane-2-carbaldehyde | IUPAC Nomenclature |
| Common Name | Adamantane-2-carbaldehyde | [4][6] |
| Synonym | 2-Adamantanecarboxaldehyde | [5] |
| CAS Number | 39750-93-1 | [4][5][6] |
| Molecular Formula | C₁₁H₁₆O | [4][5][7] |
| Molecular Weight | 164.24 g/mol | [4][5][6][7] |
| Physical Appearance | White Solid | [5] |
| Melting Point | 158 °C | [6] |
| Purity | >95% | [5][7] |
| Storage Conditions | 2-8 °C or under -20°C in an inert atmosphere | [5] |
Synthesis of Adamantane-2-carbaldehyde
The synthesis of adamantane-2-carbaldehyde is crucial for its availability in research and development. Several effective methods have been established, primarily involving the functionalization of the adamantane core.
Key Synthetic Strategies
Two prevalent methods for synthesizing adamantane-2-carbaldehyde are the oxidation of the corresponding alcohol and the direct formylation of adamantane.[4]
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Oxidation of 2-Adamantanol: This is a straightforward and common approach where the secondary alcohol, 2-adamantanol, is oxidized to the corresponding aldehyde. Standard oxidizing agents like pyridinium chlorochromate (PCC) or chromic acid can be employed for this transformation.[4] The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.
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Formylation of Adamantane: Direct formylation involves reacting adamantane with carbon monoxide, typically in the presence of a strong Lewis acid catalyst such as gallium chloride.[4] This method introduces the formyl group directly onto the adamantane skeleton.
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Grignard-based Synthesis: An alternative route involves the reaction of an organometallic reagent with an enolate, which can be formed from a Grignard reagent.[6][7]
The following diagram illustrates a generalized workflow for the synthesis via oxidation, a commonly chosen route due to the commercial availability of the starting alcohol and the reliability of the oxidation step.
Caption: Generalized workflow for the synthesis of Adamantane-2-carbaldehyde.
Experimental Protocol: Oxidation of 2-Adamantanol with PCC
This protocol describes a representative procedure for the synthesis of adamantane-2-carbaldehyde. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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2-Adamantanol
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Pyridinium chlorochromate (PCC)
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Anhydrous Dichloromethane (DCM)
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Silica Gel
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Diethyl ether
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Magnesium sulfate (anhydrous)
Procedure:
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Reaction Setup: To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of 2-adamantanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
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Reaction Monitoring: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Quenching and Filtration: Upon completion, dilute the reaction mixture with diethyl ether. Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.
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Extraction and Drying: Combine the organic filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield adamantane-2-carbaldehyde as a white solid.
-
Validation: Confirm the identity and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Reactivity and Applications in Drug Development
The synthetic utility of adamantane-2-carbaldehyde stems from the combination of its stable, rigid core and the versatile reactivity of the aldehyde functional group.[4]
Role as a Synthetic Intermediate
The aldehyde group is a gateway to a vast array of chemical transformations, including:
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Reductive Amination: To form adamantyl-containing amines.
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Wittig Reaction: To form alkenes.
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Grignard and Organolithium Additions: To form secondary alcohols.
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Oxidation/Reduction: To form the corresponding carboxylic acid or primary alcohol.
This reactivity makes it an invaluable building block for creating libraries of complex molecules with the adamantane scaffold.[4]
Applications in Medicinal Chemistry
The lipophilic and rigid nature of the adamantane cage is exploited to improve the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates.[1]
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Antiviral Agents: The adamantane core is famously present in antiviral drugs. Adamantane-2-carbaldehyde can serve as a precursor for novel antiviral compounds.[4]
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CNS-Targeting Drugs: Its lipophilicity can facilitate passage across the blood-brain barrier, making it a useful scaffold for drugs targeting the central nervous system. It has been used in model studies for the glutamate receptor (mGluR1), which is involved in neurological processes.[6][7]
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Oncology: Researchers are exploring its use in the synthesis of new anti-cancer drug candidates by attaching various pharmacophores to the aldehyde group.[4]
-
Material Science: Beyond pharmaceuticals, its thermal stability and unique structure are being leveraged to create novel polymers and functional materials.[4]
The diagram below illustrates the relationship between the core structure and its applications.
Caption: Structure-application relationship of Adamantane-2-carbaldehyde.
Conclusion
Tricyclo[3.3.1.13,7]decane-2-carbaldehyde is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined structure, established synthetic accessibility, and the versatile reactivity of its aldehyde group provide chemists with a reliable platform for innovation. For professionals in drug discovery, understanding the nuances of this molecule—from its formal nomenclature to its synthetic pathways and application logic—is essential for leveraging the full potential of the adamantane scaffold to create next-generation therapeutics and advanced materials.
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Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. DOI:10.1039/D4SC01136H. Retrieved from [Link]
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ResearchGate. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]
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PubChem. (n.d.). Tricyclo[3.3.1.1(3.7)]decane. Retrieved from [Link]
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NIST. (n.d.). Tricyclo[3.3.1.1(3,7)]decane,tricyclo[3.3.1.1(3,7)]decylidene-. NIST Chemistry WebBook. Retrieved from [Link]
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Pharmacia. (2023). Adamantane-containing drug delivery systems. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
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